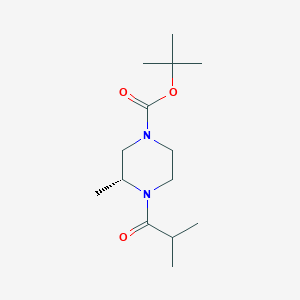
7-(Trifluoromethyl)quinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)quinoline 1-oxide typically involves the trifluoromethylation of quinoline derivatives. One common method is the direct C-H trifluoromethylation of quinoline N-oxides using trifluoromethyldifluoroborane as an activator. This reaction proceeds under mild conditions and is highly regioselective . Another approach involves the use of organometallic reagents such as BuLi or i-PrMgCl for halogen-metal exchange followed by trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)quinoline 1-oxide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, often catalyzed by metal complexes.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium and organomagnesium compounds.
Oxidation and Reduction: Reagents such as hydrogen peroxide or metal catalysts like cobalt oxide are used.
Cross-Coupling Reactions: Palladium or copper catalysts are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex polycyclic structures .
Applications De Recherche Scientifique
7-(Trifluoromethyl)quinoline 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)quinoline 1-oxide involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
5,7,8-Trifluoroquinoline: A compound with multiple fluorine substitutions, offering different reactivity and properties.
7-(Trifluoromethyl)quinolin-4-yl]oxy-substituted Phthalocyanines: Complexes with unique electronic properties used in advanced materials.
Uniqueness
7-(Trifluoromethyl)quinoline 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H6F3NO |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
1-oxido-7-(trifluoromethyl)quinolin-1-ium |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-4-3-7-2-1-5-14(15)9(7)6-8/h1-6H |
Clé InChI |
UHHYACOSRSEOGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(F)(F)F)[N+](=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)








